

Navigating the Solubility of Dipropanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropanoic acid*

Cat. No.: *B8529689*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The solubility of active pharmaceutical ingredients and key chemical intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility of "**dipropanoic acid**," a term that can encompass several distinct chemical entities. Due to the ambiguity of the common name, this document will address the solubility of the most probable candidate, propanedioic acid (malonic acid), and provide a framework for assessing the solubility of other dicarboxylic acids.

Understanding "Dipropanoic Acid": A Note on Chemical Nomenclature

The term "**dipropanoic acid**" is not a standard IUPAC name and can be interpreted in several ways. Initial database searches reveal multiple compounds associated with this name, including:

- Bis(2-carboxyethyl) Isocyanurate: An organic compound with the chemical formula C9H11N3O7.[\[1\]](#)
- A Porphyrin Derivative: A complex molecule identified in chemical databases.[\[2\]](#)
- 3,3'-(Decylcarbamothioylazanediyi)**dipropanoic Acid**: A specific chemical available from commercial suppliers.

However, the most common interpretation in a general chemical context, and the focus of this guide, is a dicarboxylic acid. For the purpose of providing concrete data, we will examine propanedioic acid (malonic acid), a closely related and well-studied dicarboxylic acid. The principles and experimental methodologies discussed are broadly applicable to other **dipropanoic acid** isomers and derivatives.

Solubility of Propanedioic Acid (Malonic Acid) in Organic Solvents

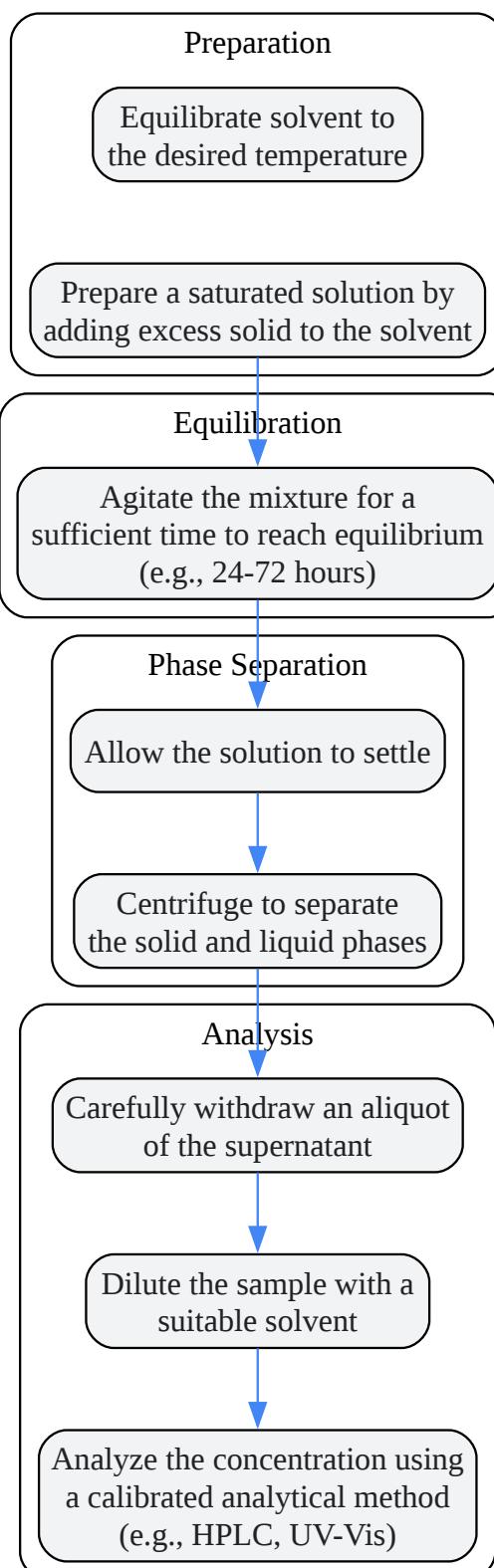
Propanedioic acid is a white crystalline solid that is highly soluble in water and other oxygenated solvents.^[3] Its two carboxylic acid groups allow for strong hydrogen bonding interactions with polar solvents.

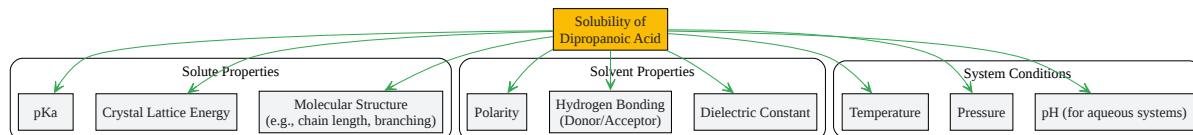
Solvent	Temperature (°C)	Solubility
Water	0	2.52%
Water	10	3.49%
Water	20	4.72%
Water	30	6.23%
Water	40	8.08%
Water	50	10.27%
Water	60	12.97%
Water	70	15.75%
Water	80	19.10%
Water	90	23.27%
Water	100	27.53%
Dimethylformamide	-	Soluble

Note: The table above presents solubility data for propanedioic acid in water at various temperatures^[4] and its qualitative solubility in Dimethylformamide^[1]. Comprehensive

quantitative data for a wider range of organic solvents is not readily available in a consolidated format.

Generally, dicarboxylic acids exhibit higher solubility in polar, protic solvents (like alcohols) and polar, aprotic solvents (like acetone and ethyl acetate) that can act as hydrogen bond acceptors. Their solubility in nonpolar solvents (like hexane) is typically low.


Experimental Determination of Solubility


Accurate determination of solubility is crucial for process development and formulation. The following outlines a general experimental protocol for determining the solubility of a carboxylic acid in an organic solvent.

Materials and Equipment

- Analytical balance (accurate to ± 0.1 mg)
- Isothermal shaker or magnetic stirrer with temperature control
- Thermostatically controlled water bath or oven
- Centrifuge
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer for concentration analysis
- The carboxylic acid of interest
- Selected organic solvents of high purity

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Dipropanoic acid | C₃H₃₄N₄O₄ | CID 135564357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. quora.com [quora.com]
- To cite this document: BenchChem. [Navigating the Solubility of Dipropanoic Acid in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8529689#dipropanoic-acid-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com